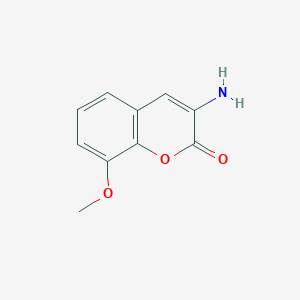

3-Amino-8-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-amino-8-methoxychromen-2-one |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,11H2,1H3 |

InChI Key |

UEDUBFYDRASSGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Amino 8 Methoxy 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including coumarin (B35378) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional NMR spectra are fundamental for the initial structural determination of 3-Amino-8-methoxy-2H-chromen-2-one derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a series of synthesized 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the aromatic protons typically appear as a multiplet in the downfield region (around δ 6.96-7.88 ppm). nih.gov The two protons of the amino group (NH₂) often present as a broad singlet around δ 7.07 ppm. nih.gov The proton at the C-1 position gives a singlet at approximately δ 5.74 ppm, and the methoxy (B1213986) group (OCH₃) protons are observed as a sharp singlet further upfield, around δ 3.83 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In 3-amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, key signals include the one for the C-3 carbon at δ 160.08 ppm and the C-8 carbon attached to the methoxy group at δ 156.53 ppm. nih.gov The carbon of the methoxy group itself appears around δ 55.21 ppm. nih.gov The chemical shifts of other carbons in the aromatic rings and the chromene core provide a complete picture of the carbon framework. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Amino-8-methoxy-1H-benzo[f]chromene Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | m 6.96-7.88 | 107.65 - 145.63 |

| NH₂ | bs 7.07 | - |

| H-1 | s 5.74 | 36.22 |

| OCH₃ | s 3.83 | 55.21 |

| C-2 | - | 55.59 |

| C-3 | - | 160.08 |

| C-8 | - | 156.53 |

| CN | - | 114.44 |

Data for 3-Amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. nih.gov *m = multiplet, bs = broad singlet, s = singlet.

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the signals observed in 1D NMR spectra and establishing connectivity between different parts of the molecule. HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds).

For example, in the structural elucidation of coumarin derivatives, HMBC correlations are crucial. An HMBC experiment on a related coumarin derivative, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, showed correlations between the proton of the secondary amino group (at δ 9.01 ppm) and the C-3 carbon atom (at δ 116.6 ppm), confirming the position of the amino substituent. ceon.rs Similarly, correlations between the methylene (B1212753) protons of the benzyl (B1604629) group and the C-4 carbon confirmed the linkage to the coumarin core. ceon.rs These correlations provide unambiguous evidence for the proposed structure. ceon.rsyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For 3-Amino-8-methoxy-2H-chromen-2-one derivatives, the FT-IR spectrum reveals characteristic absorption bands. For example, in a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the presence of the primary amino group (NH₂) is confirmed by two distinct bands in the region of 3423-3190 cm⁻¹. nih.gov The sharp and intense band corresponding to the nitrile group (CN) is observed around 2200 cm⁻¹. nih.gov The stretching vibration of the C=O bond in the lactone ring of the coumarin system typically appears in the range of 1681-1746 cm⁻¹. ceon.rsresearchgate.net Aromatic C-H stretching vibrations are usually observed around 3083 cm⁻¹. ceon.rs

Table 2: Characteristic FT-IR Absorption Bands for a 3-Amino-8-methoxy-1H-benzo[f]chromene Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H stretching | 3423, 3335, 3206 |

| Nitrile (CN) | C≡N stretching | 2196 |

| Aromatic C-H | C-H stretching | ~3080 |

| Alkyl C-H | C-H stretching | 2940, 2845 |

| Lactone (C=O) | C=O stretching | ~1681 |

| Aromatic C=C | C=C stretching | ~1607 |

*Data for 3-Amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and related compounds. nih.govceon.rs

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For coumarin derivatives, mass spectrometry is essential for confirming the molecular formula. For instance, the HRMS (EI) of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one showed a molecular ion peak (M⁺) at m/z 326.0915, which corresponds to the calculated molecular formula C₁₇H₁₄N₂O₅ (required 326.0903). ceon.rs In the mass spectrum of 3-amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the molecular ion peak (M⁺) was observed at m/z 454, consistent with its structure. nih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information by showing the loss of specific groups, such as the methoxy or amino substituents.

X-ray Diffraction Analysis for Crystal Structure Determination

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure data obtained from X-ray diffraction allows for a detailed analysis of the non-covalent interactions that govern the packing of molecules in the crystal lattice. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

In the crystal structure of a polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one, molecules are connected by C-H···O hydrogen bonds, forming molecular sheets. nih.gov These sheets are further organized into a three-dimensional lattice through π-π stacking interactions, with a centroid-to-centroid distance of 3.600 Å, and antiparallel C=O···C=O interactions. nih.gov The analysis of these weak intermolecular interactions is critical for understanding the physical properties of the solid material and can provide insights into molecular recognition processes. nih.govmdpi.com Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

Exploration of Biological Activities and Molecular Mechanisms of Action of 3 Amino 8 Methoxy 2h Chromen 2 One Derivatives

Antimicrobial Activity and Underlying Mechanisms

Antibacterial Efficacy and Mechanistic Insights

Derivatives of the 3-Amino-8-methoxy-2H-chromen-2-one scaffold have demonstrated notable antibacterial properties. For instance, certain 3-acetyl-8-methoxycoumarin derived Schiff bases have shown a good spectrum of activity against various bacterial pathogens. nih.gov The antibacterial effect of some coumarin (B35378) derivatives is thought to stem from their ability to disrupt the bacterial plasma membrane, leading to leakage of intracellular components. nih.gov This disruption can be influenced by the physicochemical properties of the compounds, such as their lipophilicity and water solubility, as well as the lipid composition and surface charge of the bacterial membranes. nih.gov

Some nitro-containing coumarin derivatives, specifically 3-nitro-2H-chromenes, have shown potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com The proposed mechanism for these nitro derivatives involves the in vivo reduction of the nitro group, which generates toxic intermediates that can damage bacterial DNA and lead to cell death. mdpi.com Interestingly, these compounds were found to be effective against Gram-positive bacteria but not Gram-negative strains like E. coli and P. aeruginosa. mdpi.com

Conversely, other studies have reported the efficacy of different plant-derived extracts containing various compounds against E. coli. For example, an ethanolic extract of Pluchea indica leaves, containing a variety of compounds, showed marked inhibition of E. coli. nih.gov This suggests that while specific coumarin derivatives may have a targeted spectrum of activity, broader extracts can exhibit wider antibacterial effects. nih.gov

Antifungal Properties and Modes of Inhibition

Several derivatives of the chromene scaffold, to which 3-Amino-8-methoxy-2H-chromen-2-one belongs, have exhibited significant antifungal activity. nih.govnih.gov These compounds have shown efficacy against a range of pathogenic fungi, including various Candida species. nih.gov

A key mechanism of action for some antifungal chromene derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov This mechanism is analogous to that of widely used azole antifungal drugs. nih.gov Molecular docking studies have suggested that certain 2-amino-3-cyano-4H-chromenes can bind effectively to the active site of CYP51 in Candida species, indicating their potential as inhibitors of this enzyme. nih.gov

Antiviral Effects and Inhibition of Viral Replication

The coumarin scaffold and its derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HIV, certain 3-phenylcoumarin (B1362560) derivatives have been shown to inhibit viral replication. nih.gov One of the mechanisms identified is the antagonism of the viral Tat protein, which is essential for viral transcription. nih.gov

For HCV, a positive-sense single-stranded RNA virus, 3-amino-2-hydroxypropoxyisoflavone derivatives have demonstrated potent antiviral effects. mdpi.comnih.gov These compounds were found to inhibit HCV RNA expression and induce the expression of heme oxygenase-1 (HO-1), an enzyme with known antiviral properties. mdpi.comnih.gov The induction of HO-1 is mediated through the activation of the Nrf2 transcription factor. mdpi.comnih.gov

Regarding SARS-CoV-2, derivatives of Artemisia annua, which include coumarin-related compounds, have been suggested to act against the virus by inhibiting its entry into host cells and reducing viral replication. xiahepublishing.com One of the proposed mechanisms is the inhibition of the 3-chymotrypsin-like protease (3CLpro), a key enzyme in coronavirus replication. xiahepublishing.com Additionally, interferon-alpha-based combinations have been shown to suppress SARS-CoV-2 replication. biorxiv.org While not directly focused on 3-Amino-8-methoxy-2H-chromen-2-one, these findings highlight the potential of related compounds and broader antiviral strategies.

Anticancer Potential and Cellular Pathway Modulation (In Vitro Investigations)

Inhibition of Cancer Cell Proliferation and Cytotoxicity Profiles

Derivatives of 3-Amino-8-methoxy-2H-chromen-2-one have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity of 3-Amino-8-methoxy-2H-chromen-2-one Derivatives in Different Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-Acetyl-8-methoxycoumarin thiosemicarbazones | MCF-7 (Breast), A549 (Lung) | Profound antiproliferative activity | nih.gov |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | HepG-2 (Liver) | Substantial cytotoxicity | nih.gov |

| 8-Methoxycoumarin-3-carboxamides | HepG-2 (Liver) | Significant cytotoxic activity | nih.gov |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitriles | MCF-7 (Breast) | Cytotoxic effects | nih.gov |

| A-ring azepano and 3-amino-3,4-seco-derivatives | Various (Leukemia, Colon, Ovarian) | Growth inhibitory at submicromolar concentrations | mdpi.com |

Studies on 3-acetyl-8-methoxycoumarin appended thiosemicarbazones have revealed profound antiproliferative activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov Similarly, a new class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides exhibited substantial cytotoxicity towards liver cancer (HepG-2) cells, with some analogues showing greater potency than the standard drug staurosporine. nih.gov Further modifications, such as the introduction of a bromine atom to the 8-methoxycoumarin-3-carboxamide moiety, have been shown to enhance cytotoxic activity in certain cases. nih.gov

The mechanism of cytotoxicity for some of these derivatives involves interaction with DNA. Binding studies with calf thymus DNA have indicated an intercalative mode of binding for certain 3-acetyl-8-methoxycoumarin derivatives. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant aspect of the anticancer potential of 3-Amino-8-methoxy-2H-chromen-2-one derivatives lies in their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells.

Table 2: Apoptosis Induction and Cell Cycle Arrest by 3-Amino-8-methoxy-2H-chromen-2-one Derivatives

| Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | HepG-2 (Liver) | Induces necrosis and apoptosis; interferes with DNA replication leading to cell cycle arrest. | nih.gov |

| Synthetic coumarin derivatives | Breast cancer model (in vivo) | Alters expression of apoptosis-related genes (BCL-2, caspase-9). | nih.gov |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitriles | MCF-7 (Breast) | Induces apoptosis. | nih.gov |

| Dispiropiperazine derivative | SW480 (Colon) | Arrests cell cycle at G2/M phase, induces apoptosis, necrosis, and DNA damage. | nih.gov |

In liver cancer cells (HepG-2), certain N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides have been shown to induce both necrosis and apoptosis. nih.gov These compounds interfere with DNA replication, leading to cell cycle arrest. nih.gov In breast cancer models, novel synthetic coumarin derivatives have been found to induce apoptosis by altering the expression of key apoptosis-related genes, such as downregulating the anti-apoptotic BCL-2 and upregulating the pro-apoptotic caspase-9. nih.gov

Furthermore, flow cytometry analyses have confirmed that various derivatives can arrest the cell cycle at different phases. For example, some compounds cause an arrest in the G2/M phase in colon cancer cells, while others lead to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net The induction of apoptosis is often mediated through the mitochondrial pathway, as evidenced by the activation of initiator caspases like caspase-9. nih.gov

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, Kinases, Topoisomerases)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in various diseases, particularly cancer, making it a significant target for therapeutic intervention. nih.govmdpi.com

Certain coumarin derivatives have demonstrated the ability to modulate this pathway. For instance, the derivative (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8) has been shown to inhibit the proliferation of melanoma cells by down-regulating the activated Akt/mTOR signaling pathway. researchgate.net This inhibition leads to G2/M cell cycle arrest and apoptosis. researchgate.net Furthermore, SKLB-M8 has been observed to inhibit angiogenesis, a process crucial for tumor growth, by suppressing ERK1/2 phosphorylation. researchgate.net

In addition to the PI3K/Akt/mTOR pathway, coumarin derivatives have been investigated for their effects on other critical cellular enzymes like kinases and topoisomerases. Some coumarin analogues have been reported to inhibit VEGFR-2, a key kinase involved in angiogenesis. nih.gov By blocking the binding of vascular endothelial growth factor (VEGF) to its receptor, these compounds can impede the formation of new blood vessels that supply tumors. nih.gov

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Certain anticancer drugs, such as mitoxantrone, function by inhibiting topoisomerase II. nih.gov The structural similarities between some coumarin derivatives and known topoisomerase inhibitors suggest their potential in this area of cancer therapy.

Table 1: Modulation of Cellular Signaling Pathways by 3-Amino-8-methoxy-2H-chromen-2-one Derivatives and Related Compounds

| Compound/Derivative | Target Pathway/Enzyme | Observed Effect | Reference |

| (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8) | PI3K/Akt/mTOR | Down-regulation of activated Akt/mTOR signaling, leading to G2/M arrest and apoptosis. | researchgate.net |

| SKLB-M8 | ERK1/2 | Inhibition of ERK1/2 phosphorylation, associated with anti-angiogenic effects. | researchgate.net |

| Coumarin Analogues | VEGFR-2 | Inhibition of VEGFR-2, blocking angiogenesis. | nih.gov |

| N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | VEGFR-2 | Potential for dual inhibition of VEGFR-2 and cytochrome P450. | nih.gov |

This table is for illustrative purposes and includes data on related coumarin derivatives to highlight the potential mechanisms of the core compound.

Mechanistic Studies on Overcoming Chemoresistance

Chemoresistance, the phenomenon where cancer cells become resistant to the effects of chemotherapy drugs, is a major obstacle in cancer treatment. Research into coumarin derivatives has indicated their potential to overcome this resistance. The mechanisms are often linked to the modulation of the same signaling pathways involved in their primary anticancer activity. For example, by inhibiting the PI3K/Akt/mTOR pathway, which is often hyperactivated in resistant tumors, these derivatives can re-sensitize cancer cells to conventional chemotherapeutic agents.

Furthermore, the development of resistance is sometimes associated with the overexpression of drug efflux pumps. While direct inhibition of these pumps by 3-Amino-8-methoxy-2H-chromen-2-one derivatives is an area of ongoing investigation, their ability to induce apoptosis through alternative pathways can circumvent resistance mechanisms.

Anti-inflammatory and Antioxidant Activities

Inhibition of Pro-inflammatory Enzymes and Cytokines

Chronic inflammation is a contributing factor to a variety of diseases. Coumarin derivatives have demonstrated significant anti-inflammatory properties. One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and the suppression of pro-inflammatory cytokine production.

A study on 8-methoxy-chromen-2-one (MCO), a related coumarin derivative, showed its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a rat model of collagen-induced arthritis. nih.gov This was accompanied by a significant reduction in nitric oxide (NO) levels. nih.gov The anti-inflammatory effects of MCO were linked to the downregulation of NF-κB, a key transcription factor that regulates the expression of many inflammatory genes. nih.gov

Other coumarin derivatives have also been shown to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) by suppressing the activity of enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com The inhibition of these pathways can be achieved by blocking upstream signaling cascades such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways. mdpi.commdpi.com

Table 2: Inhibition of Pro-inflammatory Mediators by Coumarin Derivatives

| Compound/Derivative | Target Mediator/Enzyme | Mechanism of Action | Reference |

| 8-methoxy-chromen-2-one (MCO) | TNF-α, IL-1β, IL-6, NO | Downregulation of NF-κB. | nih.gov |

| Umbelliferone | TNF-α, IL-1β, iNOS, INF-γ, IL-6 | Suppression of NF-κB. | nih.gov |

| Pyranocoumarin derivative 2 | TNF-α, IL-6, NO | Inhibition of MAPK and NF-κB p65 signaling pathways. | mdpi.com |

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Oxidative Damage Protection

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a process known as oxidative stress. This damage is implicated in aging and a wide array of diseases. Many coumarin derivatives possess antioxidant properties, enabling them to neutralize ROS and protect against oxidative damage. researchgate.net

The antioxidant activity of these compounds can be attributed to their chemical structure, which allows them to donate electrons to free radicals, thereby stabilizing them. Studies have demonstrated the ability of 2H-chromen-2-one derivatives to scavenge superoxide (B77818) radical anions. researchgate.net While some derivatives show moderate antiradical activity through a fast electron transfer mechanism, others exhibit a mixed mechanism of action. researchgate.net

The protective effects of these compounds extend to mitigating lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. researchgate.net

Enzyme Inhibition Activities (Non-Clinical Biochemical Studies)

Cholinesterase and Monoamine Oxidase (MAO) Inhibition

Derivatives of 3-Amino-8-methoxy-2H-chromen-2-one have been investigated for their potential to inhibit enzymes involved in neurodegenerative diseases, such as cholinesterases and monoamine oxidases (MAOs).

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Several coumarin derivatives have been identified as inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov The coumarin scaffold is considered a "privileged structure" in the design of multi-target-directed ligands for complex pathologies like Alzheimer's disease. acs.org

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and is a therapeutic approach for depression and Parkinson's disease. Certain chromenone derivatives have been shown to be potent and selective inhibitors of MAO-A or MAO-B. nih.gov For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one is a selective inhibitor of MAO-A, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent inhibitor of MAO-B. nih.gov These inhibitions have been found to be reversible and competitive. nih.gov

Novel coumarin-based molecules have been designed as dual inhibitors of both cholinesterases and monoamine oxidases, presenting a promising multi-target approach for the treatment of neurodegenerative disorders. nih.gov

Table 3: Enzyme Inhibition by Coumarin Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Profile | Reference |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | Potent and selective inhibitor (IC50 = 2.70 μM). | nih.gov |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | Potent and low-selective inhibitor (IC50 = 3.42 μM). | nih.gov |

| 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one | MAO-B and AChE | Dual inhibitor. | acs.org |

| 4,7-dimethyl-5-hydroxycoumarin derivatives | MAO-B | Selective inhibitors (IC50 range: 1.88–4.76 μM). | nih.gov |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | AChE and MAO-A | Dual inhibitors (IC50 range: 1.52–4.95 μM for hAChE, 6.97–7.65 μM for hMAO-A). | nih.gov |

Carbonic Anhydrase and Glycosidase (α-Glucosidase, α-Amylase) Inhibition

Carbonic Anhydrase Inhibition:

Derivatives of 3-Amino-8-methoxy-2H-chromen-2-one have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms of CAs, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer therapies. nih.govresearchgate.net

A series of 8-substituted coumarins featuring alkylpiperazine and arylpiperazine chains demonstrated potent, nanomolar-level inhibition of the cancer-related hCA IX and hCA XII isoforms. researchgate.net Notably, these compounds showed no significant inhibition of the cytosolic isoforms hCA I and hCA II, indicating a desirable selectivity profile. researchgate.net Molecular modeling studies suggest that these coumarin derivatives act as non-classic inhibitors, binding to the enzyme in a manner distinct from the classic sulfonamide inhibitors. researchgate.net Their mechanism involves hydrolysis of the coumarin lactone ring to a 2-hydroxy-cinnamic acid derivative within the enzyme's active site. unich.it

Similarly, novel fused-ring dihydropyranochromenes derived from coumarins have shown inhibitory activity against the cytosolic hCA II isoform. acs.org Specifically, compounds 12h , 12i , and 12j exhibited excellent inhibitory power with IC₅₀ values of 4.55 ± 0.22, 4.91 ± 1.13, and 7.78 ± 0.08 μM, respectively. acs.org

Glycosidase (α-Glucosidase, α-Amylase) Inhibition:

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion and absorption. nih.gov Inhibiting these enzymes can delay glucose uptake and manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govmdpi.commdpi.com

Several studies have highlighted the potential of coumarin derivatives as α-glucosidase and α-amylase inhibitors. researchgate.netmdpi.com While specific data on 3-Amino-8-methoxy-2H-chromen-2-one derivatives is emerging, related coumarin structures have shown promise. For instance, quinoline–1,3,4-oxadiazole hybrids have demonstrated low micromolar inhibition of α-glucosidase. mdpi.com The structure-activity relationship (SAR) studies of these compounds revealed that the position and nature of substituents significantly influence their inhibitory potency. mdpi.com

The general structural features of flavonoids, which share a common benzopyrone core with coumarins, that enhance α-glucosidase and α-amylase inhibition include an unsaturated C ring, a 3-hydroxyl group, and hydroxyl substitutions on the B ring. northwestern.edu

Interactive Data Table: Carbonic Anhydrase and Glycosidase Inhibition by Coumarin Derivatives

| Compound/Derivative | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Source |

| 8-substituted coumarins | hCA IX, hCA XII | Nanomolar (Kᵢ) | researchgate.net |

| Dihydropyranochromene 12h | hCA II | 4.55 ± 0.22 μM (IC₅₀) | acs.org |

| Dihydropyranochromene 12i | hCA II | 4.91 ± 1.13 μM (IC₅₀) | acs.org |

| Dihydropyranochromene 12j | hCA II | 7.78 ± 0.08 μM (IC₅₀) | acs.org |

| Quinoline–1,3,4-oxadiazole 4i | α-Glucosidase | Low micromolar (IC₅₀) | mdpi.com |

| Quinoline–1,2,3-triazole 12k | α-Glucosidase | Low micromolar (IC₅₀) | mdpi.com |

DNA Methyltransferase Inhibition

Currently, there is limited direct research available specifically detailing the DNA methyltransferase (DNMT) inhibitory activity of 3-Amino-8-methoxy-2H-chromen-2-one derivatives. Further investigation is required to explore the potential of this class of compounds as DNMT inhibitors for applications in epigenetics and cancer therapy.

Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. mdpi.com Dysregulation of TK activity is a common feature in many cancers, making them a prime target for drug development. mdpi.comnih.gov

Derivatives of 3-Amino-8-methoxy-2H-chromen-2-one have been explored as potential tyrosine kinase inhibitors. For example, a novel series of compounds structurally related to nilotinib, a known TKI, were designed and synthesized. mdpi.com These compounds, bearing a phenylaminopyrimidine moiety and an additional aryloxyalkylimidazole group, showed potent inhibition of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). mdpi.com The position of the oxybutylimidazole moiety on the benzamide (B126) ring was found to be critical for their inhibitory activity. mdpi.com

Another class of compounds, thieno[3,2-c]pyrazol-3-amine derivatives, has been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a serine/threonine kinase involved in various cellular processes, including the pathology of Alzheimer's disease. nih.gov Compound 16b from this series exhibited a single-digit nanomolar IC₅₀ value against GSK-3β. nih.gov

Interactive Data Table: Tyrosine Kinase Inhibition by Related Heterocyclic Compounds

| Compound/Derivative | Target Kinase | Inhibition (IC₅₀) | Source |

| Nilotinib-related hybrid 1e | BCR-ABL TK | 0.037 μM | mdpi.com |

| Nilotinib-related hybrid 1g | BCR-ABL TK | 0.077 μM | mdpi.com |

| Nilotinib-related hybrid 1a | BCR-ABL TK | 0.109 μM | mdpi.com |

| Thieno[3,2-c]pyrazol-3-amine 16b | GSK-3β | 7 nM | nih.gov |

Other Reported Biological Activities (Focus on Mechanistic Understanding)

Neuroprotective Effects

Coumarin derivatives have shown potential in providing neuroprotection through various mechanisms. nih.gov For instance, the coumarin-chalcone derivative LM-021 has been shown to enhance the levels of CREB (cAMP response element-binding protein), a key transcription factor in neuronal survival and plasticity. nih.gov This action helps to reduce the aggregation of Aβ and Tau proteins, which are hallmarks of Alzheimer's disease. nih.gov

Furthermore, some coumarin-chalcone derivatives, such as LM-021 and LM-036 , have demonstrated the ability to counteract neuroinflammation and oxidative stress. nih.gov They achieve this by down-regulating inflammatory pathways involving NLRP1 and NLRP3 inflammasomes and up-regulating the antioxidant NRF2 pathway and neuroprotective factors like BDNF and BCL2. nih.gov These compounds have been shown to increase cell viability, reduce reactive oxygen species (ROS) production, and promote neurite outgrowth in neuronal cell models of Parkinson's disease. nih.gov

Antidiabetic Potentials

The antidiabetic potential of 3-Amino-8-methoxy-2H-chromen-2-one derivatives is primarily linked to their ability to inhibit α-glucosidase and α-amylase, as discussed in section 4.4.2. researchgate.netnih.gov By inhibiting these enzymes, these compounds can effectively delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. mdpi.commdpi.com

Beyond enzyme inhibition, some related heterocyclic compounds, such as aurones, have shown promising antidiabetic activities by targeting various signaling pathways. nih.gov For example, the aurone (B1235358) sulfuretin (B1682711) has been found to inhibit aldose reductase 2 (ALR2) and the formation of advanced glycation end-products (AGEs), both of which are implicated in diabetic complications. nih.gov It also appears to suppress the NF-κB signaling pathway, which can help prevent damage to pancreatic β-cells. nih.gov

Antimalarial Activity

While direct evidence for the antimalarial activity of 3-Amino-8-methoxy-2H-chromen-2-one is limited, related 8-aminoquinoline (B160924) compounds have a well-established history as antimalarial agents. nih.gov The mechanism of action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species (ROS) through their quinoneimine metabolites, which induces oxidative stress in the parasite. nih.gov

More recently, a synthetic coumarin, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has shown promising trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This suggests that the coumarin scaffold, particularly with a nitrobenzoyl group, could be a valuable starting point for the development of new antiparasitic agents, including those with potential antimalarial activity. Another study on a similar compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4), demonstrated significant leishmanicidal activity, further highlighting the potential of this structural class against parasitic diseases. nih.gov

Anticoagulant Activity (excluding clinical applications)

Derivatives of 2H-chromen-2-one, commonly known as coumarins, have long been recognized for their anticoagulant properties. The anticoagulant effect of these compounds is primarily attributed to their ability to act as vitamin K antagonists. This mechanism involves the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme crucial for the regeneration of vitamin K. rjptonline.orgnih.gov Vitamin K is a necessary cofactor for the post-translational carboxylation of glutamate (B1630785) residues in several blood clotting factors, including factors II (prothrombin), VII, IX, and X. rjptonline.orgrdd.edu.iq By inhibiting VKORC1, coumarin derivatives disrupt the vitamin K cycle, leading to the production of under-carboxylated and thus inactive clotting factors, which ultimately impedes the coagulation cascade. rjptonline.org

Research into the structure-activity relationships of coumarin derivatives has revealed that specific substitutions on the coumarin ring system significantly influence their anticoagulant potency. While 4-hydroxycoumarin (B602359) derivatives such as warfarin (B611796) and dicoumarol are the most well-known anticoagulants, other substitution patterns also confer this biological activity. rjptonline.orgekb.eg

Studies on synthetic coumarin derivatives have explored the impact of various functional groups on their anticoagulant effects. For instance, research on a series of novel coumarin derivatives demonstrated that the presence of an ester linkage at position 6 or 7, separated from a hydroxyl group by a short carbon side chain, can be associated with significant anticoagulant activity, as measured by increased prothrombin time (PT). rdd.edu.iq In one study, specific derivatives designated as II and VIII showed a marked increase in PT, indicating their potential as anticoagulants. rdd.edu.iq

Furthermore, investigations into 3-substituted coumarin derivatives have provided valuable insights. A study on 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones, which are structurally related to 3-aminocoumarins, revealed that some of these compounds exhibit noteworthy in vivo anticoagulant activity. nih.gov Molecular docking studies have suggested a non-covalent mode of action where a proton transfer occurs from a cysteine residue in the active site of VKORC1 to the carbonyl group of the anticoagulant. nih.gov

The anticoagulant potential of various coumarin derivatives has been assessed through in vitro and in vivo studies, often using prothrombin time (PT) as a key metric. The table below summarizes the anticoagulant activity of selected coumarin derivatives from different research findings.

| Derivative | Test System | Key Findings | Reference |

| Derivative II | Rabbits (in vivo) | Showed a significant increase in prothrombin time. | rdd.edu.iq |

| Derivative VIII | Rabbits (in vivo) | Demonstrated a significant increase in prothrombin time. | rdd.edu.iq |

| 3-(1-aminoethylidene)chroman-2,4-dione (Compound 2a) | Wistar rats (in vivo) | Exhibited remarkable anticoagulant activity with a prothrombin time of 90 seconds. | nih.gov |

| 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-one (Compound 2f) | Wistar rats (in vivo) | Showed significant anticoagulant activity with a prothrombin time of 130 seconds. | nih.gov |

| 6-aminocoumarin derivative | Not specified | Showed valuable anticoagulant activity with a prothrombin time of 935 seconds. | biotech-asia.org |

| 6-cyano coumarin derivative | Not specified | Exhibited anticoagulant activity with a prothrombin time of 890 seconds. | biotech-asia.org |

| 6-carboxylic coumarin derivative | Not specified | Displayed anticoagulant activity with a prothrombin time of 875 seconds. | biotech-asia.org |

Computational and Theoretical Investigations of 3 Amino 8 Methoxy 2h Chromen 2 One Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental in understanding the electronic structure and reactivity of molecules. For coumarin (B35378) derivatives, these investigations often employ Density Functional Theory (DFT) to predict various molecular properties with high accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of coumarin derivatives. researchgate.net Calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) to optimize molecular geometries and compute electronic parameters. researchgate.net These studies allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecular structure. For instance, in related chromene derivatives, DFT calculations have been used to confirm the planarity of the coumarin ring system and the orientation of various substituents. nih.gov This theoretical data is often compared with experimental results from X-ray crystallography to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For coumarin derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, such as the benzene (B151609) ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient pyrone ring, indicating the likely sites for nucleophilic attack. DFT calculations are used to compute the energies of the HOMO and LUMO, and the resulting energy gap provides insight into the molecule's stability and potential bioactivity. researchgate.net

| Computational Parameter | Description | Significance in Drug Design |

| DFT Method (e.g., B3LYP) | A quantum chemical method for approximating the solution of the Schrödinger equation. | Predicts molecular geometry, electronic structure, and reactivity. |

| Basis Set (e.g., 6-311G(d,p)) | A set of mathematical functions used to build molecular orbitals. | The choice of basis set affects the accuracy of the DFT calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of coumarin have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes implicated in disease. For example, novel 8-methoxycoumarin-3-carboxamides have been docked into the active site of β-tubulin, a protein crucial for cell division and a key target in cancer therapy. nih.gov These simulations have shown that the coumarin derivatives can form stable hydrogen bonds and hydrophobic interactions within the binding pocket of the protein, suggesting a mechanism for their potent anticancer activity. nih.gov In other studies, coumarin derivatives have been evaluated as inhibitors for targets such as acetylcholinesterase (AChE) in Alzheimer's disease and various kinases in cancer pathways. benthamdirect.comnih.gov The binding affinity, typically expressed as a docking score in kcal/mol, helps to rank compounds and identify the most promising candidates for further development. acs.org

| Derivative Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interactions |

| 8-Methoxycoumarin-3-carboxamides | β-Tubulin | - | High Affinity | Hydrogen bonds and hydrophobic interactions with the active cavity. nih.gov |

| Halogenated Dihydropyranochromenes | Cyclin-Dependent Kinase 6 (CDK6) | 4EZ5 | -7.9 to -9.1 | Interactions with the active site of the enzyme. nih.gov |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | 4AF3 | Good | Noncovalent interactions with active site residues. acs.org |

| 7-Hydroxycoumarin Hybrids | Acetylcholinesterase (AChE) | - | - | Interaction with peripheral anionic and catalytic sites. benthamdirect.com |

ADME Prediction and Drug-Likeness Assessment (excluding toxicity)

In the process of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. Computational tools are widely used to predict these pharmacokinetic properties, helping to identify compounds with favorable drug-like characteristics early in the discovery pipeline.

For coumarin derivatives, in silico ADME predictions are often performed using web-based servers like SwissADME or software packages like QikProp. jchr.orgnih.gov These tools calculate various physicochemical properties such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors. These parameters are then used to evaluate the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. jchr.orgjchr.org Studies on various coumarin derivatives have shown that they generally possess favorable ADME profiles, including predictions of high gastrointestinal absorption and good bioavailability scores. jchr.orgdergipark.org.tr This suggests that these compounds are likely to be well-absorbed when administered orally, a desirable characteristic for many drugs.

| ADME/Drug-Likeness Parameter | Typical Predicted Value for Coumarin Derivatives | Significance |

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability and permeability. jchr.orgjchr.org |

| Gastrointestinal (GI) Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. jchr.org |

| Bioavailability Score | Favorable | An overall score predicting the fraction of an administered dose that reaches systemic circulation. jchr.org |

| Human Intestinal Absorption (HIA) | >70% | Suggests the compound will be well absorbed through the intestinal wall. dergipark.org.tr |

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM, NCI)

To gain a deeper understanding of the forces that govern the packing of molecules in a crystal lattice, advanced analytical techniques like Hirshfeld surface analysis are employed. This method provides a visual and quantitative way to explore the various intermolecular interactions within a crystal.

| Intermolecular Contact Type | Typical Contribution (%) | Description |

| H···H | > 40% | Represents van der Waals forces between hydrogen atoms, often the most abundant contact. dergipark.org.tr |

| O···H / H···O | ~20-30% | Indicates the presence of hydrogen bonds involving oxygen atoms. dergipark.org.tr |

| C···H / H···C | Variable | Relates to weaker C-H···π or other van der Waals interactions. |

| C···C | Variable | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H / H···N | Variable | Indicates hydrogen bonds involving nitrogen atoms. |

Potential Research Applications and Future Perspectives

Development of Novel Chemical Probes for Biochemical and Cellular Studies

The inherent photophysical properties of the coumarin (B35378) core make its derivatives, including 3-aminocoumarins, attractive candidates for the development of fluorescent probes. Unsubstituted coumarin absorbs in the UV spectrum and is weakly fluorescent, but the introduction of electron-donating groups, such as amino groups, can dramatically shift the absorption and emission spectra to longer wavelengths and increase the fluorescence quantum yield. researchgate.netnih.gov This makes them suitable for biological imaging applications, which typically utilize excitation sources in the visible range to minimize cellular autofluorescence and potential photodamage.

The 3-amino group on the 3-Amino-8-methoxy-2H-chromen-2-one scaffold acts as a powerful electron-donating group, which is crucial for creating fluorophores. This functional group can be further derivatized to modulate the photophysical properties or to install specific functionalities for targeted applications. For instance, coumarin-based probes have been successfully designed to selectively image organelles like the endoplasmic reticulum and mitochondria, or to detect specific biomolecules such as thiols or amyloid-β plaques. nih.govrsc.orgresearchgate.net

Future research in this area could focus on synthesizing derivatives of 3-Amino-8-methoxy-2H-chromen-2-one to create novel probes with tailored characteristics, such as:

Large Stokes Shifts: Minimizing the overlap between absorption and emission spectra to improve signal-to-noise ratios in imaging experiments.

Environment-Sensitive (Solvatochromic) Probes: Designing probes whose fluorescence properties change in response to the polarity or viscosity of their microenvironment, allowing for the study of cellular membranes and protein dynamics.

Targeted Probes: Attaching specific ligands to the 3-amino group to direct the probe to particular proteins or cellular locations, enabling precise visualization of biological processes.

The development of such tools from the 3-Amino-8-methoxy-2H-chromen-2-one scaffold would contribute significantly to the molecular toolbox available for biochemical and cellular studies.

Scaffold for the Design of Targeted Molecular Modulators and Enzyme Inhibitors

The coumarin nucleus is a well-established scaffold for the development of enzyme inhibitors. The 3-Amino-8-methoxy-2H-chromen-2-one structure is particularly interesting as a starting point for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized or linked together to produce high-affinity leads.

One notable research project utilized 3-Amino-8-methoxy-2H-chromen-2-one as part of a fragment library to develop novel antibacterial agents targeting DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net Inspired by the natural product simocyclinone D8, which has a bifunctional mode of action, researchers synthesized a library of 27 coumarin fragments, including the title compound. researchgate.net While simple coumarins, including 3-Amino-8-methoxy-2H-chromen-2-one, showed a lack of inhibition in supercoiling assays against DNA gyrase on their own, a key finding emerged when these fragments were linked to a known DNA gyrase inhibitor, ciprofloxacin (B1669076). researchgate.net A simple coumarin joined to ciprofloxacin via a linker demonstrated a restoration of activity, indicating that the coumarin fragment could play a crucial role in binding and modulating enzyme function when part of a larger hybrid molecule. researchgate.net

This research underscores the potential of 3-Amino-8-methoxy-2H-chromen-2-one as a versatile scaffold. The 3-amino group provides a convenient chemical handle for modification and for linking to other pharmacophores to create targeted, multi-functional molecular modulators.

Table 1: Research Findings on Coumarin Fragments as Enzyme Modulators

| Research Focus | Key Finding | Implication for 3-Amino-8-methoxy-2H-chromen-2-one |

|---|---|---|

| DNA Gyrase Inhibition | Simple coumarin fragments alone lack inhibitory activity. researchgate.net | The compound is not a standalone inhibitor for this target. |

| Hybrid Molecule Design | A coumarin fragment linked to ciprofloxacin restores inhibitory activity against DNA gyrase. researchgate.net | Serves as a valuable scaffold for creating hybrid inhibitors. |

| Fragment-Based Screening | A library of coumarin fragments can be screened to identify starting points for lead development. researchgate.net | The compound is a viable candidate for inclusion in fragment libraries. |

Future work in this area could involve exploring different linkers, alternative inhibitor partners, and modifications to the coumarin core to optimize binding affinity and selectivity for DNA gyrase or other enzymatic targets.

Advancements in Synthetic Methodologies for Novel Chromen-2-one Architectures

The synthesis of substituted chromen-2-ones is a dynamic area of chemical research. The preparation of 3-Amino-8-methoxy-2H-chromen-2-one itself can be achieved through established procedures. One reported method involves the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with methyl aminoacetate hydrochloride in the presence of a base like triethylamine. nih.gov Another thesis describes its synthesis from a 3-nitro precursor. nih.gov

Table 2: Example Synthesis of 3-Amino-8-methoxy-2H-chromen-2-one

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde, Methyl aminoacetate hydrochloride | Triethylamine (NEt3), 90 °C, 1 h | 3-Amino-8-methoxy-2H-chromen-2-one | Not specified | nih.gov |

| 8-Methoxy-3-nitro-2H-chromen-2-one | Not specified | 3-Amino-8-methoxy-2H-chromen-2-one | 80% | nih.gov |

Beyond its own synthesis, 3-Amino-8-methoxy-2H-chromen-2-one is a valuable intermediate for constructing more complex heterocyclic systems. For example, it has been used as a precursor in the synthesis of coumarin-fused 2-azadienes. nih.gov These electron-deficient dienes are then employed in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. This powerful strategy allows for the diversity-oriented synthesis of complex, polycyclic architectures, such as 1,2,3,4-tetrahydropyrido[2,3-c]coumarins, which are difficult to access through other means. nih.gov

Future perspectives in this domain include:

Exploring the reactivity of the 3-amino group and the aromatic ring to develop novel synthetic transformations.

Utilizing the compound as a platform for multicomponent reactions to rapidly build molecular complexity.

Applying modern synthetic techniques, such as flow chemistry or photocatalysis, to improve the synthesis of this scaffold and its derivatives.

Integration of In Silico and Experimental Approaches in Early-Stage Drug Discovery Pipelines (non-clinical)

Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. nih.govmdpi.com The 3-Amino-8-methoxy-2H-chromen-2-one scaffold is well-suited for this integrated approach.

Computational techniques can be applied at various stages:

Virtual Screening: Large libraries of compounds, including derivatives of 3-Amino-8-methoxy-2H-chromen-2-one, can be computationally docked into the active site of a target protein to predict binding affinity and pose. nih.gov This filters down the number of molecules that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR): By building models based on a set of known active and inactive compounds, QSAR can predict the biological activity of new, unsynthesized derivatives. mdpi.com This helps in prioritizing which modifications to the 3-Amino-8-methoxy-2H-chromen-2-one scaffold are most likely to improve potency.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target enzyme over time, providing insights into the stability of the interaction and the key residues involved. nih.govnih.gov This information is invaluable for rational drug design.

For instance, in the context of the DNA gyrase inhibitors mentioned earlier, computational docking could be used to rationalize why the coumarin-ciprofloxacin hybrid is active while the individual fragments are not. In silico methods could also guide the design of the linker to achieve optimal orientation in the enzyme's binding pocket. The experimental validation of these computational predictions through synthesis and in vitro assays creates a powerful feedback loop that drives the drug discovery process forward efficiently. nih.gov

The future of research on 3-Amino-8-methoxy-2H-chromen-2-one will likely see an even deeper integration of these approaches, using machine learning and artificial intelligence to build more accurate predictive models and to design novel structures with desired properties from the ground up. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-8-methoxy-2H-chromen-2-one, and how can reaction conditions be tailored for yield improvement?

- Methodological Answer : The synthesis can be optimized using reflux conditions with ammonium acetate and acetic acid as catalysts, enabling nucleophilic substitution or condensation reactions. Azeotropic removal of water via a Dean-Stark apparatus improves reaction efficiency. Post-synthesis, recrystallization from ethyl acetate enhances purity. Monitoring reaction progress via TLC or HPLC is critical for intermediate validation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Identify functional groups (e.g., amino, methoxy) and confirm substitution patterns. For example, NMR can resolve methoxy protons (~3.8–4.0 ppm) and aromatic protons on the chromenone core .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions). Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can researchers validate the consistency of spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate data using computational tools like Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking). Software such as PLATON or Mercury ensures structural integrity by checking for voids, symmetry errors, and displacement parameters .

Advanced Research Questions

Q. What computational strategies predict the physicochemical and optical properties of 3-Amino-8-methoxy-2H-chromen-2-one?

- Methodological Answer :

- DFT/Hartree-Fock Methods : Calculate HOMO-LUMO gaps to assess electronic transitions and reactivity. Basis sets like 6-311++G(d,p) optimize molecular geometry for UV-Vis absorption simulations .

- Molecular Dynamics (MD) : Simulate solvent effects on solubility using implicit solvation models (e.g., COSMO-RS) .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Assay Design : Use standardized protocols like the MTT assay ( ) for cytotoxicity screening. For anti-inflammatory activity, validate via COX-2 inhibition assays.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) using derivatives like 8-nitro-2H-chromen-2-one () to isolate bioactive moieties .

Q. What advanced crystallographic approaches address discrepancies in hydrogen-bonding networks or polymorphism?

- Methodological Answer :

- High-Resolution Synchrotron Data : Resolve weak interactions (e.g., C–H···O) in polymorphs. Refinement with SHELXL and validation with CHECKCIF ensure data reliability .

- Temperature-Dependent Studies : Analyze thermal expansion coefficients to identify phase transitions affecting hydrogen-bond stability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data across different solvent systems?

- Methodological Answer :

- Hansen Solubility Parameters (HSP) : Correlate solubility with polarity (δp), dispersion (δd), and hydrogen-bonding (δh) parameters.

- Experimental Validation : Use UV-Vis spectroscopy to measure saturation concentrations in solvents like DMSO, ethanol, and water .

Q. What statistical methods are recommended for interpreting dose-response relationships in bioactivity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.